molecular formula C19H20F2N2O3S B3400371 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040660-07-8

2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No.: B3400371
CAS No.: 1040660-07-8
M. Wt: 394.4 g/mol
InChI Key: LMUVDPPHWZWAGR-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. This compound features a benzenesulfonamide scaffold, a group known for its diverse biological activities. Sulfonamide-containing compounds are widely investigated as potent inhibitors of various enzymes, particularly carbonic anhydrases . Research into similar sulfonamide derivatives has shown their potential in multitarget therapeutic strategies for complex diseases, acting as inhibitors for enzymes like cholinesterases (AChE and BChE) and carbonic anhydrase isoenzymes (hCA I and II), which are relevant in conditions such as Alzheimer's disease and glaucoma . Furthermore, sulfonamide compounds have demonstrated significant antinociceptive and antiallodynic effects in preclinical models, suggesting a potential research pathway for managing neuropathic pain . The molecular structure of this compound, which incorporates a 2,4-difluoro benzene ring and a pivaloyl-indoline group, is designed to modulate properties like target binding affinity, selectivity, and metabolic stability. This product is intended for research applications such as hit-to-lead optimization, mechanism-of-action studies, and in vitro biological screening. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-19(2,3)18(24)23-9-8-12-4-6-14(11-16(12)23)22-27(25,26)17-7-5-13(20)10-15(17)21/h4-7,10-11,22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUVDPPHWZWAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The pivaloyl group is introduced via acylation reactions using pivaloyl chloride in the presence of a base such as pyridine. The final step involves the sulfonation of the indole derivative with 2,4-difluorobenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the difluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the difluorobenzene ring.

Scientific Research Applications

2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural Features

The target compound shares a 2,4-difluorobenzenesulfonamide backbone with several analogs, but its indoline-pivaloyl substituent distinguishes it from others. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound 2,4-Difluorobenzenesulfonamide 1-Pivaloylindolin-6-yl Sulfonamide, indoline, pivaloyl
(E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8d) 2,4-Difluorobenzenesulfonamide Quinolin-4-yl, acrylamide, cyclopropyl Sulfonamide, quinoline, acrylamide
2,4-Difluoro-N-(5-(3-(4-hydroxypiperidine-1-carbonyl)-4-methoxyquinolin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamide (15g) 2,4-Difluorobenzenesulfonamide Quinolin-6-yl, hydroxypiperidine-carbonyl, methoxypyridine Sulfonamide, quinoline, piperidine
2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide (BD02522422) 2,4-Difluorobenzenesulfonamide Pyrimidin-4-yl, p-tolylamino, phenyl Sulfonamide, pyrimidine, aryl amine

Key Observations :

  • The pivaloyl (tert-butyl carbonyl) moiety could reduce metabolic degradation relative to smaller substituents (e.g., cyclopropyl in 8d) .

Implications for the Target Compound :

  • Indoline functionalization (e.g., pivaloylation) could introduce regioselectivity challenges during sulfonamide coupling .

Hypotheses for the Target Compound :

  • The indoline-pivaloyl group may confer selectivity for specific kinase isoforms (e.g., Aurora kinases) due to steric and electronic effects .
  • Enhanced metabolic stability from the pivaloyl group could improve pharmacokinetics relative to 15g or 8d .

Spectral and Physicochemical Data

NMR and solubility data for analogs suggest trends:

  • 8d–8h : ¹H NMR signals for sulfonamide NH appear at δ 10.2–10.5 ppm (broad singlet).
  • 15g : LogP values ~3.5 (estimated), indicating moderate lipophilicity.

Predicted Properties of the Target Compound :

  • LogP : ~4.0 (higher due to pivaloyl group).
  • Solubility : Likely poor in aqueous media, necessitating formulation adjustments.
  • NMR : Similar sulfonamide NH signal (δ ~10.3 ppm), with distinct indoline aromatic protons (δ 6.8–7.5 ppm) .

Biological Activity

2,4-Difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class. This compound has garnered attention due to its unique structural features, which include a difluorobenzene ring, an indole moiety, and a sulfonamide group. These characteristics suggest potential biological activities that may be harnessed in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide. Its molecular formula is C19H20F2N2O3SC_{19}H_{20}F_{2}N_{2}O_{3}S. The presence of fluorine atoms in the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC19H20F2N2O3SC_{19}H_{20}F_{2}N_{2}O_{3}S
IUPAC NameN-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,4-difluorobenzenesulfonamide
CAS Number1040660-07-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase. This inhibition is crucial for bacterial growth and replication, making the compound a potential antimicrobial agent.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. The mechanism involves the inhibition of folate synthesis pathways in bacteria. In vitro studies demonstrate that this compound can effectively inhibit the growth of various bacterial strains.

Anticancer Potential

The compound's indole structure is known for its anticancer properties. A study focusing on similar indole derivatives indicated that they could induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.

Anti-inflammatory Effects

Sulfonamides have also been explored for their anti-inflammatory properties. The potential of this compound in modulating inflammatory pathways warrants further investigation.

Case Studies and Research Findings

  • Antitumor Activity : A focused compound library study synthesized various N-(7-indolyl)benzenesulfonamide derivatives and evaluated their antitumor activity against P388 murine leukemia cells. Results indicated that certain derivatives could disrupt mitosis or cause G1 phase accumulation in the cell cycle .
  • Enzyme Inhibition Studies : The compound's ability to inhibit dihydropteroate synthase was assessed through kinetic studies, revealing a competitive inhibition pattern with respect to PABA.
  • Comparative Analysis : When compared to other sulfonamides like sulfamethoxazole and indole derivatives such as indole-3-acetic acid, this compound exhibited unique properties due to its difluorobenzene substitution.

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and a pivaloylindolin-6-amine derivative. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency at 80–120°C .
  • Base selection : Triethylamine or K₂CO₃ is used to deprotonate the amine and drive the reaction .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of the 2,4-difluorophenyl and pivaloylindolinyl moieties. Anomalies in aromatic proton shifts may indicate incomplete substitution .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies byproducts .

Q. What initial biological screening approaches are recommended to assess its potential as a biochemical probe or therapeutic agent?

Methodological Answer:

  • Enzyme inhibition assays : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates. IC₅₀ values provide preliminary activity data .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to known sulfonamide derivatives .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational methods be integrated to predict reactivity and guide the synthesis of novel derivatives?

Methodological Answer:

  • Quantum chemical calculations : Density functional theory (DFT) models predict transition states and regioselectivity during nucleophilic substitution. For example, Fukui indices identify reactive sites on the sulfonyl chloride .
  • Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways under varying conditions (e.g., solvent effects) .
  • Machine learning : Train models on existing sulfonamide reaction datasets to optimize solvent/base combinations and predict yields .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • Dynamic NMR experiments : Variable-temperature NMR clarifies conformational equilibria that cause unexpected splitting patterns .
  • Isotopic labeling : Synthesize ¹⁵N- or ²H-labeled analogs to distinguish overlapping signals in crowded spectra .
  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What experimental frameworks elucidate structure-activity relationships (SAR) for enhancing target binding affinity?

Methodological Answer:

  • SAR libraries : Synthesize derivatives with modifications to the pivaloyl group or fluorine positions. Test in enzyme inhibition assays to correlate structural changes with activity .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) to identify critical hydrogen bonds or hydrophobic interactions .
  • Mutagenesis studies : Engineer protein mutants (e.g., altering active-site residues) to validate binding hypotheses .

Data Contradiction Analysis

Example Scenario : Discrepancies in enzyme inhibition data between batches.
Resolution Framework :

Reproducibility checks : Repeat assays under identical conditions (pH, temperature).

Analytical re-evaluation : Use HPLC-MS to confirm compound integrity and rule out degradation .

Protein quality control : Verify enzyme activity with a positive control (e.g., acetazolamide for carbonic anhydrase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
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2,4-difluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

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